![molecular formula C15H21BO3 B6304919 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester CAS No. 1951423-28-1](/img/structure/B6304919.png)
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester
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Overview
Description
Synthesis Analysis
Protodeboronation of pinacol boronic esters, including 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester, is not well developed . A radical approach has been reported for the catalytic protodeboronation of alkyl boronic esters . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is C15H21BO3 .Chemical Reactions Analysis
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is also susceptible to hydrolysis, especially at physiological pH .Physical And Chemical Properties Analysis
The molecular weight of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is 260.14 g/mol .Scientific Research Applications
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Organic Synthesis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .
Suzuki–Miyaura Coupling
This compound can be used as a substrate in the Suzuki–Miyaura coupling of various aryl iodides . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Chemical Research
This compound is used in chemical research, particularly in the study of reactions involving boronic acids and their derivatives .
Drug Delivery Research
Related compounds, such as 4-(Hydroxymethyl)phenylboronic acid pinacol ester, have been used in drug delivery research . For example, they have been used in the development of nanoparticles for tumor chemoimmunotherapy .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its ability to undergo stereospecific transformations. These transformations retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound’s ability to undergo transformations into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The compound is a colorless to pale yellow liquid with a density of 1.0±0.1 g/cm3 , a boiling point of 375.2±42.0 °C at 760 mmHg , and a flash point of 180.7±27.9 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s ability to undergo transformations into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity . This could potentially lead to various molecular and cellular effects depending on the specific transformations and the resulting molecules.
properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMPEWJQJMIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester |
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